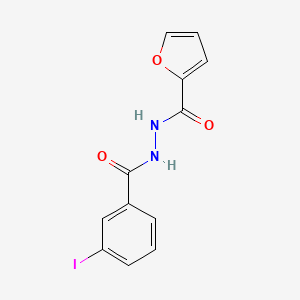

N'-(3-iodobenzoyl)-2-furohydrazide

描述

N'-(3-Iodobenzoyl)-2-furohydrazide (IUPAC name: N′-[(E)-2-Furylmethylene]-3-iodobenzohydrazide) is a hydrazide derivative characterized by a 3-iodobenzoyl group conjugated to a 2-furohydrazide backbone. Its molecular formula is C₁₂H₉IN₂O₂, with a molecular weight of 340.12 g/mol and a ChemSpider ID of 7916309 . The compound features an iodine atom at the meta position of the benzoyl moiety, which confers unique electronic and steric properties. This structure is synthesized via condensation of 3-iodobenzoyl hydrazide with 2-furaldehyde, following methodologies analogous to those described for related hydrazides (e.g., refluxing hydrazides with aldehydes in ethanol) .

属性

IUPAC Name |

N'-(3-iodobenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCASDQQCSGEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

N'-(1-Pyridin-2-ylmethylene)-2-Furohydrazide (NPYFH)

- Structure : Replaces the 3-iodobenzoyl group with a pyridinylmethylene substituent.

- Molecular Formula : C₁₁H₁₀N₄O₂.

- Applications: Used as a La(III)-selective ionophore in PVC-based membrane sensors. Exhibits a detection limit of 7.0 × 10⁻⁷ M and operates in a pH range of 3.5–10.0 .

- Key Differences: The pyridinyl group enhances π-π interactions with La(III), while the iodine in N'-(3-iodobenzoyl)-2-furohydrazide provides a stronger electron-withdrawing effect.

N'-(2-Furylmethylene)-2-Furohydrazide

- Structure : Features a furylmethylene group instead of iodobenzoyl.

- Molecular Formula : C₁₀H₈N₂O₃.

- Applications : Primarily studied for its coordination chemistry. Lacks iodine, reducing steric bulk and electron-withdrawing effects.

- Key Differences :

2-Iodo-N'-(3-Iodobenzoyl)Benzohydrazide

- Structure : Contains two iodine atoms (at benzoyl and benzohydrazide positions).

- Molecular Formula : C₁₄H₁₀I₂N₂O₂.

- Applications: Not explicitly detailed in evidence but likely used in sensor or medicinal chemistry due to enhanced halogen bonding.

N′-[(2-Hydroxyphenyl)Methylidene]-2-Furohydrazide

- Structure : Substitutes iodine with a hydroxyl group on the benzoyl ring.

- Applications : Used in Ce(III) ion-selective sensors.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving selectivity for Ce(III) over La(III). Lacks iodine’s electron-withdrawing effect, reducing electrochemical sensitivity in non-aqueous media .

Comparative Analysis Table

Research Findings and Implications

- Steric Considerations : Bulky substituents (e.g., di-iodo derivatives) may hinder sensor performance by reducing membrane permeability, whereas smaller groups (e.g., furylmethylene) improve solubility but lack selectivity .

- Sensor Design : Hydrazides with aromatic substituents (e.g., pyridinyl, hydroxyphenyl) demonstrate tailored ion selectivity, suggesting that the 3-iodo group could be optimized for detecting heavy metals or rare-earth ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。